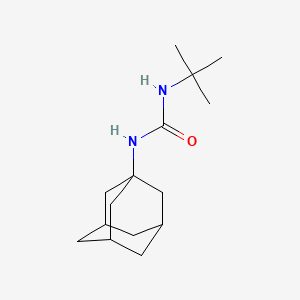

N-1-adamantyl-N'-(tert-butyl)urea

Vue d'ensemble

Description

“N-1-adamantyl-N’-(tert-butyl)urea” is a compound that involves the combination of an adamantyl group and a tert-butyl group linked by a urea bond . The bulky N-substituent renders the urea bond dynamic . This compound is part of the hindered urea chemistry, which has been developed to create materials with unique features such as self-healing property, multiple shape-memory effect, reprocessability, and recyclability .

Synthesis Analysis

The synthesis of “N-1-adamantyl-N’-(tert-butyl)urea” involves the reaction of t-butylurea with appropriate amines, leading to the elimination of t-butylamine . This method is generally applicable for urea synthesis . The synthesis of such compounds often involves the use of isocyanates .Molecular Structure Analysis

The molecular structure of “N-1-adamantyl-N’-(tert-butyl)urea” involves a urea bond that is rendered dynamic by the bulky N-substituent . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving “N-1-adamantyl-N’-(tert-butyl)urea” include the acid-assisted de-tert-butylation reaction that can instantly “turn off” the dynamicity of the hindered urea bond (HUB), leading to improved chemical stabilities and mechanical properties of HUB-containing materials .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-1-adamantyl-N’-(tert-butyl)urea” are characterized by its unique structural, biological, and stimulus-responsive properties . The adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties .Applications De Recherche Scientifique

Solvolysis Reactions

“N-1-adamantyl-N’-(tert-butyl)urea” can be used in solvolysis reactions. Solvolysis reactions involve the breaking of a bond in a molecule with the help of a solvent. The molecule can undergo substitution reactions with nucleophiles in two or more steps by the classic S N 1 mechanism .

Stabilization of Hindered Urea Bond

The compound can be used to stabilize the hindered urea bond through de-tert-butylation . This process can instantly “turn off” the dynamicity of the hindered urea bond (HUB), thus broadening its applications. The reaction is demonstrated to be widely applicable to different hindered urea substrates, leading to improved chemical stabilities and mechanical properties of HUB-containing materials .

Dynamic Covalent Chemistry

“N-1-adamantyl-N’-(tert-butyl)urea” can be used in dynamic covalent chemistry (DCC). DCC is characterized by the reversible breaking and formation of covalent bonds. It is a powerful tool that enables the synthesis of novel macrocycles, molecular cages, knots, and covalent organic frameworks .

Polyurea Material Development

The compound can be used in the development of polyurea materials. Polyurea is one of the most widely used industrial materials for coating because it features multiple advantages such as high strength and toughness, and high thermal and chemical stability .

Synthesis of Ureas

“N-1-adamantyl-N’-(tert-butyl)urea” can be used in the synthesis of ureas. Ureas are a class of chemical compounds that play a crucial role in many biological and chemical processes .

Development of Self-healing Materials

The compound can be used in the development of self-healing materials. These materials have the ability to automatically repair damages without external intervention, extending their lifespan .

Mécanisme D'action

Target of Action

N-1-adamantyl-N’-(tert-butyl)urea is a type of hindered urea bond (HUB) compound . The primary target of this compound is the urea bond itself . The bulky N-substituent in the compound renders the urea bond dynamic .

Mode of Action

The dynamicity of the hindered urea bond is induced by the bulky N-substituent . A relatively straightforward strategy to “turn off” the dynamicity could be removing the tert-butyl group . This is achieved through an acid-assisted de-tert-butylation reaction . This reaction can instantly “turn off” the dynamicity of the hindered urea bond (HUB) and thus broaden its applications .

Biochemical Pathways

The acid-assisted de-tert-butylation reaction is a part of dynamic covalent chemistry (DCC), characterized by the reversible breaking and formation of covalent bonds . This chemistry enables the synthesis of novel macrocycles, molecular cages, knots, and covalent organic frameworks . It has also been incorporated into polymeric networks which endows materials with functions like self-healing, shape memory, stimuli responsiveness, reprocessability, and recyclability .

Pharmacokinetics

The acid-assisted de-tert-butylation reaction can lead to improved chemical stabilities and mechanical properties of hub-containing materials , which may influence the ADME properties of the compound.

Result of Action

The result of the action of N-1-adamantyl-N’-(tert-butyl)urea is the stabilization of the hindered urea bond through de-tert-butylation . This leads to improved chemical stabilities and mechanical properties of HUB-containing materials . The stabilized structures can have various applications, including the development of materials with self-healing property, multiple shape-memory effect, reprocessability, and recyclability .

Action Environment

The action of N-1-adamantyl-N’-(tert-butyl)urea can be influenced by environmental factors such as the presence of acid, which assists in the de-tert-butylation reaction . The stability of the compound can also be affected by the presence of strong oxidizing agents . Therefore, it is recommended to store the compound in a cool, ventilated warehouse, away from fire and heat sources .

Safety and Hazards

Orientations Futures

The future directions for “N-1-adamantyl-N’-(tert-butyl)urea” could involve further exploration of its unique properties and potential applications. The development of new dynamic covalent reactions with facile stabilizing strategies is of great interest and importance . The synthesis of novel adamantyl and homoadamantyl-substituted compounds is also a promising area of research .

Propriétés

IUPAC Name |

1-(1-adamantyl)-3-tert-butylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O/c1-14(2,3)16-13(18)17-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMVWFYLRWMNMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801320900 | |

| Record name | 1-(1-adamantyl)-3-tert-butylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816082 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(1-Adamantyl)-3-tert-butylurea | |

CAS RN |

25348-10-1 | |

| Record name | 1-(1-adamantyl)-3-tert-butylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4973169.png)

![3-(2-{[(3-methyl-1H-pyrazol-5-yl)methyl]amino}phenyl)-1,3-oxazolidin-2-one trifluoroacetate](/img/structure/B4973173.png)

![methyl (3-(3-chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4973178.png)

![ethyl 4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate](/img/structure/B4973183.png)

![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4973190.png)

![ethyl 2-amino-3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4973210.png)

![1-(2,6-dimethoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine oxalate](/img/structure/B4973221.png)

![6-bromo-1-cyclohexyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B4973226.png)

![N-[4-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B4973249.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-4-piperidinamine](/img/structure/B4973256.png)

![5-{3-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973267.png)